Cas no 1380292-54-5 (N-(4-(Oxetan-3-YL)phenyl)acetamide)

N-(4-(Oxetan-3-YL)phenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-(OXETAN-3-YL)PHENYL)ACETAMIDE
- N-[4-(oxetan-3-yl)phenyl]acetamide
- N-(4-oxetan-3-ylphenyl)acetamide
- N-(4-(Oxetan-3-YL)phenyl)acetamide
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- インチ: 1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
- InChIKey: MQAUNJYJQCMRCQ-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2C=CC(=CC=2)NC(C)=O)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3
N-(4-(Oxetan-3-YL)phenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM285615-1g |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95+% | 1g |
$790 | 2021-06-09 | |
Alichem | A019125200-1g |
N-(4-(oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95% | 1g |
887.25 USD | 2021-05-31 | |
TRC | A139080-5mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 5mg |
$ 50.00 | 2022-06-08 | ||
TRC | A139080-50mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 50mg |
$ 275.00 | 2022-06-08 | ||
TRC | A139080-10mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 10mg |
$ 70.00 | 2022-06-08 | ||
Chemenu | CM285615-1g |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95%+ | 1g |
$837 | 2023-03-07 |
N-(4-(Oxetan-3-YL)phenyl)acetamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
N-(4-(Oxetan-3-YL)phenyl)acetamideに関する追加情報
N-(4-(Oxetan-3-YL)phenyl)acetamide: A Comprehensive Overview
N-(4-(Oxetan-3-YL)phenyl)acetamide (CAS No. 1380292-54-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(4-(Oxetan-3-YL)phenyl)acetamide.
Chemical Structure and Properties
N-(4-(Oxetan-3-YL)phenyl)acetamide is a small molecule with a molecular formula of C11H13NO2. The compound features an acetamide group attached to a substituted phenyl ring, which is further functionalized with an oxetane moiety. The oxetane ring, a four-membered cyclic ether, imparts unique conformational flexibility and electronic properties to the molecule. These structural characteristics contribute to the compound's solubility, stability, and biological activity.
The presence of the oxetane ring in N-(4-(Oxetan-3-YL)phenyl)acetamide has been shown to enhance its binding affinity to various biological targets. This is particularly relevant in the context of drug design, where subtle modifications to the molecular structure can significantly impact pharmacological properties such as potency and selectivity.
Synthesis Methods
The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 4-(oxetan-3-yl)aniline with acetyl chloride or acetic anhydride under mild conditions. This method provides high yields and good purity, making it suitable for large-scale production.
Another notable synthetic route involves the use of transition-metal-catalyzed coupling reactions. For instance, palladium-catalyzed Suzuki coupling between 4-bromoaniline and 3-oxetanylboronic acid followed by acetylation can yield N-(4-(Oxetan-3-YL)phenyl)acetamide with excellent regioselectivity and functional group tolerance.
Biological Activities and Applications
N-(4-(Oxetan-3-YL)phenyl)acetamide has demonstrated a range of biological activities that make it a valuable candidate for pharmaceutical development. One of its key applications is in the treatment of neurological disorders. Recent studies have shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, N-(4-(Oxetan-3-YL)phenyl)acetamide has been investigated for its anti-inflammatory and analgesic activities. Preclinical studies have indicated that it can effectively reduce inflammation and pain by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6.
The compound's ability to cross the blood-brain barrier (BBB) is another significant advantage. This property allows it to reach target sites in the central nervous system (CNS), making it a promising candidate for treating CNS-related disorders such as Alzheimer's disease and Parkinson's disease.
Recent Research Advancements
The ongoing research on N-(4-(Oxetan-3-YL)phenyl)acetamide continues to uncover new insights into its mechanisms of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating various diseases.
Another noteworthy study focused on the use of N-(4-(Oxetan-3-YL)phenyl)acetamide as a lead compound for developing novel antiviral agents. Researchers found that it exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). This discovery opens up new avenues for developing antiviral therapies based on this scaffold.
In conclusion, N-(4-(Oxetan-3-YL)phenyl)acetamide (CAS No. 1380292-54-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare solutions.
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